

# Industrial Applications of 3,3-Dimethylmorpholine: A Detailed Overview for Researchers

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## Compound of Interest

Compound Name: *3,3-Dimethylmorpholine*

Cat. No.: *B1315856*

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## Introduction

**3,3-Dimethylmorpholine** is a heterocyclic organic compound that serves as a versatile building block and intermediate in various industrial sectors. Its unique structural features, including the morpholine ring and gem-dimethyl group, impart specific physicochemical properties that are leveraged in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This document provides detailed application notes, experimental protocols for analogous compounds, and an overview of the relevant biological pathways for researchers, scientists, and drug development professionals.

## Physicochemical Properties of 3,3-Dimethylmorpholine

A summary of the key physicochemical properties of **3,3-Dimethylmorpholine** is presented in the table below. These properties are crucial for its application in chemical synthesis and formulation.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a>
Molar Mass	115.17 g/mol	<a href="#">[1]</a>
Boiling Point	143-144 °C	<a href="#">[3]</a>
Refractive Index	1.4472 (at 20 °C)	<a href="#">[3]</a>
CAS Number	59229-63-9	<a href="#">[1]</a> <a href="#">[2]</a>

## Application in Agrochemicals: Synthesis of Fungicides

**3,3-Dimethylmorpholine** and its analogs, such as 2,6-dimethylmorpholine, are key intermediates in the synthesis of morpholine fungicides. A prominent example is Fenpropimorph, a systemic fungicide used to control a variety of fungal diseases in crops.

## Application Note: Synthesis of Fenpropimorph

Fenpropimorph is synthesized via a reductive amination reaction between 2,6-dimethylmorpholine and 4-tert-butylphenyl isobutyraldehyde. The morpholine moiety is crucial for the compound's fungicidal activity. Although the following protocol uses 2,6-dimethylmorpholine, a similar approach can be considered for **3,3-dimethylmorpholine** to generate novel fungicide candidates.

### Experimental Protocol: Synthesis of Fenpropimorph (using 2,6-dimethylmorpholine)

This protocol is adapted from a general industrial synthesis process.

#### Materials:

- 4-tert-butylphenyl isobutyraldehyde
- 2,6-dimethylmorpholine
- Palladium on carbon (Pd/C) catalyst

- Hydrogen gas (H<sub>2</sub>)
- Solvent (e.g., methanol, ethanol)

**Procedure:**

- In a suitable reaction vessel, dissolve 4-tert-butylphenyl isobutyraldehyde and 2,6-dimethylmorpholine in the chosen solvent.
- Add the Pd/C catalyst to the mixture.
- Pressurize the vessel with hydrogen gas.
- Stir the reaction mixture at a controlled temperature and pressure for a specified duration to allow for reductive amination to occur.
- Upon completion of the reaction (monitored by techniques such as TLC or GC), filter the catalyst from the reaction mixture.
- Remove the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation to yield Fenpropimorph.

**Quantitative Data:**

A patent for a similar synthesis of Fenpropimorph reports a high reaction yield.[\[4\]](#)

Reaction Step	Reactants	Product	Yield	Reference
Reductive Amination	4-tert-butylphenyl isobutyraldehyde, 2,6-dimethylmorpholine	Fenpropimorph	>95%	[5]
Halogenation & Substitution	p-tert-butyl-beta-methylphenylpropanol, thionyl chloride, 2,6-dimethylmorpholine	Fenpropimorph	97.1% (purity), 98.0% (total recovery)	[4]

### Mechanism of Action: Inhibition of Sterol Biosynthesis

Fenpropimorph inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets the enzymes sterol  $\Delta 14$ -reductase and sterol  $\Delta 8 \rightarrow \Delta 7$ -isomerase. This disruption of the sterol pathway leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.



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Fenpropimorph inhibits key enzymes in the fungal ergosterol biosynthesis pathway.

Toxicity Data for Fenpropimorph:

Organism	Test	Value	Reference
Rainbow trout	LC50	5.15 mg ai/L	<a href="#">[6]</a>
Green algae	EC50	0.327 mg ai/L	<a href="#">[6]</a>
Daphnia magna	EC50	12.24 mg ai/L	<a href="#">[6]</a>

## Application in Pharmaceuticals: Synthesis of Kinase Inhibitors for Cancer Therapy

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacokinetic properties and target engagement. **3,3-Dimethylmorpholine** can serve as a building block for the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.

## Application Note: Synthesis of PI3K Inhibitors

Derivatives of 2,4-dimorpholinopyrimidine-5-carbonitrile have shown potent inhibitory activity against PI3K $\alpha$ . The synthesis involves nucleophilic substitution reactions on a pyrimidine core. While the following protocol uses unsubstituted morpholine, **3,3-dimethylmorpholine** could be used to explore structure-activity relationships.

Experimental Protocol: Synthesis of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives (General Scheme)

This protocol is based on a reported synthesis of similar compounds.[\[7\]](#)[\[8\]](#)

### Materials:

- 2,4,6-trichloropyrimidine-5-carbonitrile
- Morpholine (or **3,3-dimethylmorpholine**)
- Arylboronic acid
- Palladium catalyst (e.g.,  $\text{Pd}(\text{dppf})\text{Cl}_2$ )

- Base (e.g.,  $\text{Na}_2\text{CO}_3$ )
- Solvent (e.g., DME, THF)

Procedure:

- Step 1: First Nucleophilic Substitution: React 2,4,6-trichloropyrimidine-5-carbonitrile with one equivalent of morpholine (or **3,3-dimethylmorpholine**) in the presence of a base to substitute one of the chlorine atoms.
- Step 2: Second Nucleophilic Substitution: React the resulting dichloropyrimidine with a second equivalent of morpholine to obtain the 2,4-dimorpholinopyrimidine intermediate.<sup>[8]</sup>
- Step 3: Suzuki Coupling: Couple the 6-chloro-2,4-dimorpholinopyrimidine with an appropriate arylboronic acid using a palladium catalyst and a base to introduce the desired aryl group at the 6-position.<sup>[7]</sup>
- The final product is then purified using standard techniques like column chromatography.

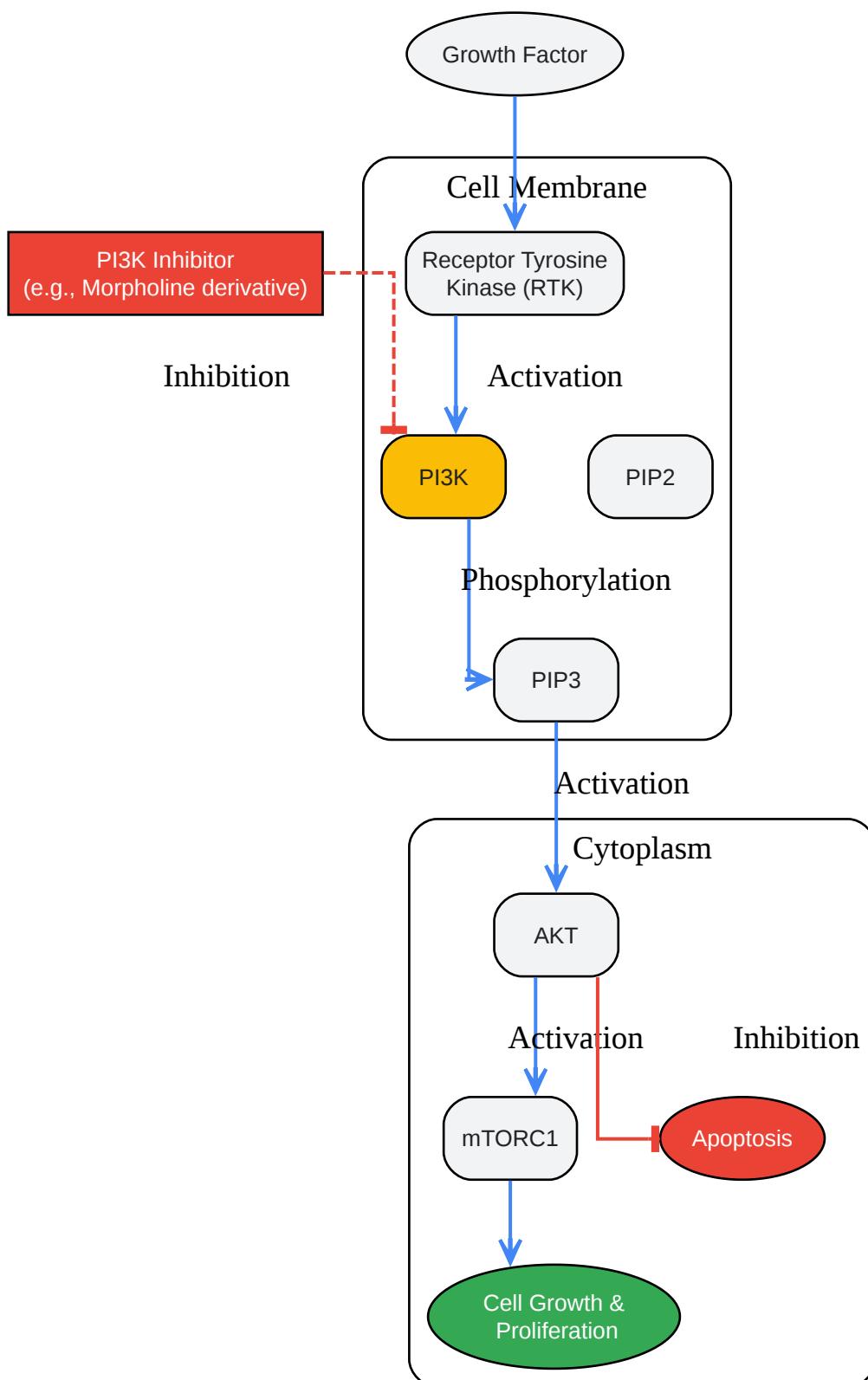
Quantitative Data:  $\text{IC}_{50}$  Values of Morpholine-Containing PI3K Inhibitors

The inhibitory activity of these compounds against different PI3K isoforms is a key measure of their potency.

Compound	Target	IC <sub>50</sub> (nM)	Reference
Compound 17p (a 2,4-dimorpholinopyrimidine derivative)	PI3K $\alpha$	31.8 $\pm$ 4.1	[9]
BKM-120 (positive control)	PI3K $\alpha$	44.6 $\pm$ 3.6	[9]
Compound 17p	PI3K $\delta$	15.4 $\pm$ 1.9	[9]
ZSTK474 (analog with morpholine)	PI3K $\alpha$	5.0	[10]
ZSTK474 (analog with morpholine)	PI3K $\delta$	3.9	[10]
Compound 14 (trisubstituted morpholinopyrimidine)	PI3K (in C4-2 cells)	3.2-fold lower than ZSTK474	[11]
Compound 20 (trisubstituted morpholinopyrimidine)	PI3K (in C4-2 cells)	1.5-fold lower than ZSTK474	[11]

### Signaling Pathway: PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[12][13] In many cancers, this pathway is hyperactivated. PI3K inhibitors block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of AKT and its downstream effectors, including mTOR. This leads to the inhibition of cell growth and induction of apoptosis.



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Inhibition of the PI3K/AKT/mTOR signaling pathway by a morpholine-containing inhibitor.

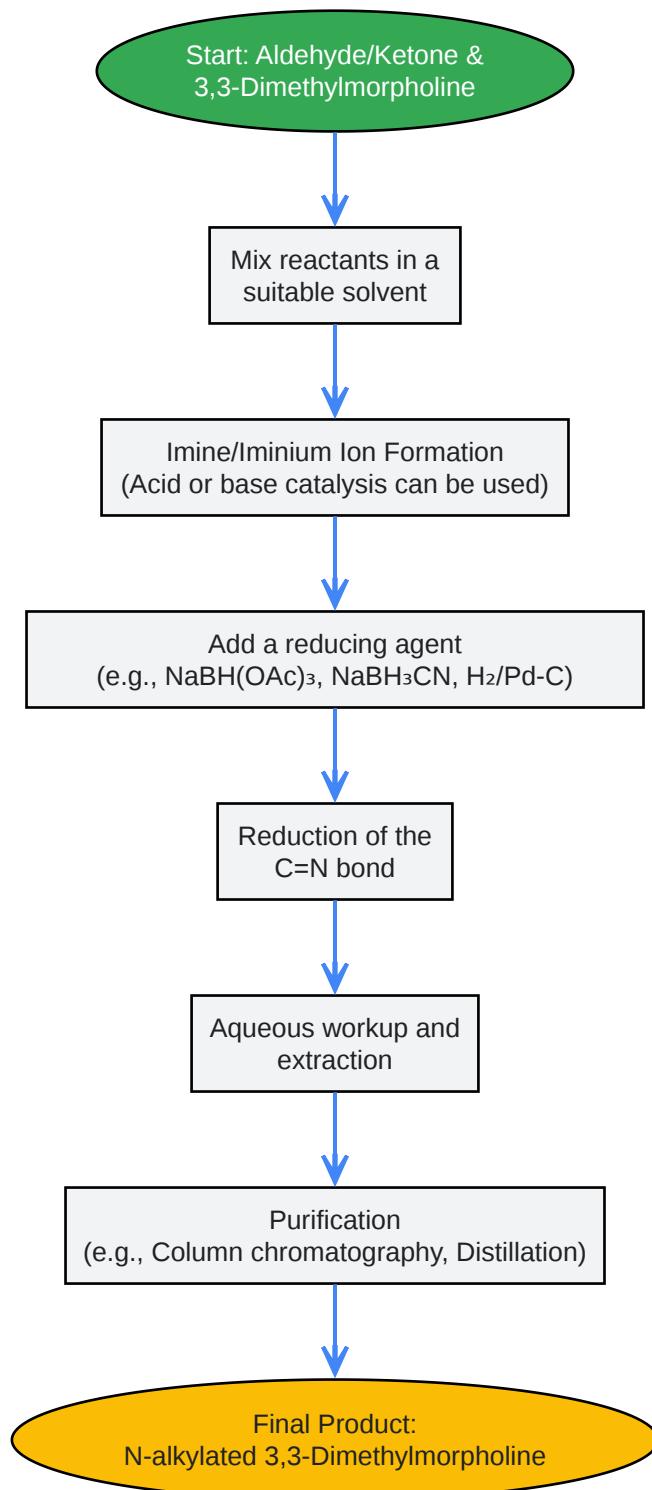
## Other Industrial Applications

While less detailed information is available, **3,3-dimethylmorpholine** is also noted for its potential use in the following areas:

- Solvent in Agrochemical Formulations: Its properties may make it a suitable solvent or co-solvent in herbicide formulations, potentially enhancing the stability and efficacy of the active ingredients. However, specific quantitative data on its performance in this role is not readily available in the public domain.
- Specialty Chemicals: It can be used as an intermediate in the synthesis of surfactants and corrosion inhibitors. The morpholine nitrogen can be quaternized or otherwise functionalized to create cationic surfactants, while the overall structure can contribute to the formation of protective films on metal surfaces to prevent corrosion.[\[14\]](#)

## Experimental Workflow: General Reductive Amination

The synthesis of many derivatives of **3,3-dimethylmorpholine** involves N-alkylation, often through reductive amination. This is a common and versatile method for forming C-N bonds.



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A general workflow for the reductive amination of an aldehyde or ketone with **3,3-dimethylmorpholine**.

## Conclusion

**3,3-Dimethylmorpholine** is a valuable chemical intermediate with established and potential applications in the agrochemical and pharmaceutical industries. Its role as a precursor to fungicides and kinase inhibitors highlights its importance in the development of bioactive molecules. Further research into its use in novel synthetic routes and formulations is warranted to fully exploit its potential. The provided application notes and protocols for analogous compounds offer a starting point for researchers interested in utilizing this versatile building block.

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